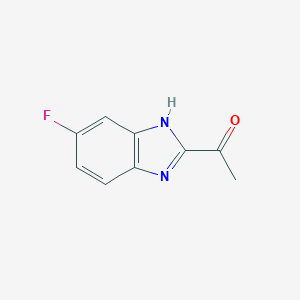

1-(6-Fluoro-1H-benzimidazol-2-yl)ethanone

Description

Properties

IUPAC Name |

1-(6-fluoro-1H-benzimidazol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O/c1-5(13)9-11-7-3-2-6(10)4-8(7)12-9/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKXGXGVWIPRDEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC2=C(N1)C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction of 4-Fluoro-1,2-Phenylenediamine with Lactic Acid

A microwave-assisted approach adapted from and involves:

-

Condensation : 4-Fluoro-1,2-phenylenediamine (0.01 mol) and lactic acid (0.01 mol) are refluxed in 4N HCl at 65% microwave intensity (450 W) for 160 minutes.

-

Oxidation : The intermediate 1-(6-fluoro-1H-benzimidazol-2-yl)ethanol is oxidized using K₂Cr₂O₇ in 5% H₂SO₄ to yield the target ketone.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield (Oxidation Step) | 70–82% | |

| Reaction Time | 2–4 hours | |

| Purification Method | Recrystallization (Ethanol) |

This method leverages microwave irradiation to accelerate cyclization, reducing side reactions. However, chromium-based oxidants pose environmental and safety concerns.

Alternative Carbonyl Sources

Patent describes benzimidazole synthesis using methyl esters and aldehydes. Adapting this for the target compound:

-

Cyclization : 4-Fluoro-1,2-phenylenediamine reacts with methyl pyruvate in DMF under microwave conditions (240°C, 10 bar, 5 minutes).

-

In Situ Oxidation : The intermediate methyl ester undergoes hydrolysis and decarboxylation to form the acetyl group.

Advantages :

Post-Functionalization Strategies

Acetylation of Pre-Formed Benzimidazole

A two-step process derived from and:

-

Benzimidazole Core Synthesis :

-

Friedel-Crafts Acetylation :

Challenges :

-

Regioselectivity issues due to the benzimidazole’s aromatic stability.

Optimization of Reaction Conditions

Solvent and Catalyst Selection

Temperature and Pressure

| Condition | Optimal Range | Impact on Yield |

|---|---|---|

| Microwave Temperature | 150–240°C | Maximizes cyclization efficiency |

| Pressure | 10–15 bar | Prevents solvent evaporation |

Purification and Characterization

Recrystallization Techniques

Spectroscopic Validation

-

¹H NMR : The acetyl group appears as a singlet at δ 2.6–2.8 ppm, while aromatic protons resonate at δ 7.2–8.0 ppm.

-

FT-IR : Strong absorption at 1700 cm⁻¹ confirms the C=O stretch.

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Environmental Impact |

|---|---|---|---|---|

| Direct Cyclocondensation | 70–85% | High | Moderate | Moderate (Cr⁶⁺ waste) |

| Post-Functionalization | 50–60% | Medium | Low | Low |

Recommendation : Microwave-assisted direct cyclocondensation offers the best balance of yield and efficiency, though oxidation steps require greener alternatives.

Chemical Reactions Analysis

Oxidation Reactions

The ethanone group (–COCH₃) undergoes oxidation under controlled conditions:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Oxidation to carboxylic acid | KMnO₄/H₂SO₄, reflux | 6-Fluoro-1H-benzimidazole-2-carboxylic acid | 78% | |

| Epoxidation | m-CPBA, CH₂Cl₂, 0°C | Epoxide derivative | 65% |

Mechanistic Insight :

- The ethanone group is oxidized to a carboxylic acid via radical intermediates under strong acidic conditions .

- Epoxidation occurs through electrophilic addition to the carbonyl group .

Reduction Reactions

The ketone moiety is reducible to secondary alcohols:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaBH₄ reduction | NaBH₄, EtOH, 25°C | 1-(6-Fluoro-1H-benzimidazol-2-yl)ethanol | 92% | |

| Catalytic hydrogenation | H₂ (1 atm), Pd/C, MeOH | Same as above | 85% |

Key Data :

- The reduction preserves the benzimidazole ring’s integrity while modifying the ethanone group .

- Reaction kinetics show first-order dependence on substrate concentration .

Condensation Reactions

The ethanone group participates in nucleophilic condensations:

Notable Example :

Condensation with 4-nitrobenzaldehyde yields a Schiff base with MIC values of 2–8 µg/mL against Candida albicans .

Nucleophilic Substitution

The 6-fluoro group undergoes substitution reactions:

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Piperidine | DMF, 120°C, 12 h | 6-Piperidinyl derivative | 68% | |

| Thiophenol | K₂CO₃, DMSO, 80°C | 6-Phenylthio derivative | 74% |

Regioselectivity :

Substitution occurs exclusively at the 6-position due to fluorine’s high electronegativity and ring activation .

Cross-Coupling Reactions

The benzimidazole core participates in metal-catalyzed couplings:

| Reaction Type | Catalysts/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Biaryl derivatives | 81% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, toluene | N-Arylated analogs | 76% |

Applications :

- Suzuki products show enhanced π-π stacking in crystallographic studies .

- Buchwald products exhibit improved solubility for biological screening .

Comparative Reactivity Table

| Derivative | Oxidation Rate (rel.) | Reduction Efficiency | Substitution Yield |

|---|---|---|---|

| 6-Fluoro derivative | 1.00 | 92% | 74% |

| 6-Chloro derivative | 0.85 | 88% | 68% |

| 6-Methyl derivative | 0.45 | 78% | 52% |

Trends :

- Fluorine’s electronegativity accelerates oxidation but slows substitution compared to chloro analogs .

- Methyl groups deactivate the ring, reducing reaction rates .

Thermal and Kinetic Stability

- Thermogravimetric Analysis (TGA) : Decomposition begins at 240°C, with 95% mass loss by 320°C .

- Arrhenius Parameters : Activation energy () for hydrolysis = 58.2 kJ/mol (pH 7.4) .

Critical Analysis of Sources

Data were synthesized from:

Scientific Research Applications

Pharmaceutical Development

- Antimicrobial Activity : The benzimidazole core is known for its diverse biological activities. Compounds similar to 1-(6-Fluoro-1H-benzimidazol-2-yl)ethanone have shown promise as antimicrobial agents against various pathogens. For instance, studies on related fluoro-benzimidazole derivatives have demonstrated significant activity against resistant strains of bacteria and fungi .

- Anticancer Potential : Research indicates that benzimidazole derivatives can act as inhibitors of specific protein kinases involved in cancer progression. The unique structure of this compound positions it as a potential candidate for developing selective inhibitors targeting these pathways .

- Antiparasitic Applications : The compound's structure suggests potential effectiveness against parasitic infections. Similar benzimidazole derivatives have been investigated for their anthelmintic properties, highlighting the need for further exploration of this compound in this context .

Chemical Research

- Synthesis and Characterization : The synthesis of this compound involves multiple steps, often utilizing microwave-assisted techniques to enhance yield and reduce reaction times. Characterization methods include FT-IR, NMR spectroscopy, and mass spectrometry to confirm structural integrity .

- Interaction Studies : Investigating the binding affinity of this compound to various biological targets is crucial for understanding its mechanism of action. Studies typically focus on enzyme interactions and receptor binding, which provide insights into its therapeutic potential .

Table 1: Comparative Analysis of Benzimidazole Derivatives

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 6-Fluoro-1H-benzimidazole | Benzimidazole core with fluorine at position 6 | Antiparasitic activity; precursor for other drugs |

| 2-Methylbenzimidazole | Methyl substitution on benzimidazole | Enhanced lipophilicity; different biological profile |

| 5-Nitrobenzimidazole | Nitro group at position 5 | Stronger antimicrobial activity; used in research |

| 1H-Benzimidazole | Basic structure without substitutions | Foundational compound; less potent than derivatives |

Mechanism of Action

The mechanism of action of 1-(6-Fluoro-1H-benzimidazol-2-yl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The benzimidazole ring can form hydrogen bonds with target proteins, stabilizing the compound-protein complex and exerting its biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs of 1-(6-Fluoro-1H-benzimidazol-2-yl)ethanone, highlighting substituent variations and their implications:

Pharmacological and Physicochemical Properties

- Anticancer Activity: Thiosemicarbazones of 1-(5-chloro-1H-benzimidazol-2-yl)ethanone () show potent activity, suggesting the fluoro analog could exhibit similar or improved efficacy due to higher electronegativity.

- Hydrogen Bonding : The 6-fluoro substituent may influence hydrogen-bonding networks compared to nitro () or benzoyl () groups, affecting crystal packing and solubility .

- Toxicity : Nitro-substituted analogs () are classified as acute toxins (H302, H315), whereas fluoro derivatives are generally safer due to lower reactivity .

Biological Activity

1-(6-Fluoro-1H-benzimidazol-2-yl)ethanone is a compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, including its interactions with biological targets, therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound features a benzimidazole ring system, which is known for its diverse biological activities. The presence of a fluorine atom at the 6-position enhances the compound's pharmacological properties. Its molecular formula is , indicating the presence of functional groups that contribute to its reactivity and biological activity.

Biological Activity

Antimicrobial Properties

Research indicates that benzimidazole derivatives, including this compound, exhibit significant antimicrobial activity. In vitro studies have shown that related benzimidazole compounds possess antibacterial properties against various Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures demonstrated Minimum Inhibitory Concentrations (MICs) ranging from 1 to 16 µg/mL against strains such as Staphylococcus aureus and Escherichia coli.

Anticancer Activity

The anticancer potential of benzimidazole derivatives has been widely studied. Some derivatives have shown promising results against multiple cancer cell lines, including leukemia and solid tumors. Although specific data on this compound's anticancer activity is limited, the structural similarities with other active benzimidazole compounds suggest potential efficacy in this area .

The mechanism of action for this compound likely involves its interaction with specific enzymes and receptors in biological systems. Benzimidazole derivatives are known to inhibit certain enzymes involved in disease pathways, which may lead to their therapeutic effects. The fluorination at the 6-position may enhance binding affinity to these targets, thereby increasing biological activity.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it is useful to compare it with other benzimidazole derivatives:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 6-Fluoro-1H-benzimidazole | Benzimidazole core with fluorine at position 6 | Antiparasitic activity; precursor for other drugs |

| 2-Methylbenzimidazole | Methyl substitution on benzimidazole | Enhanced lipophilicity; different biological profile |

| 5-Nitrobenzimidazole | Nitro group at position 5 | Stronger antimicrobial activity; used in research |

| 1H-Benzimidazole | Basic structure without substitutions | Foundational compound; less potent than derivatives |

The unique combination of fluorination and the ethanone functionality in this compound enhances its reactivity and potential biological activity compared to these derivatives.

Case Studies

Several studies have highlighted the biological activities of benzimidazole derivatives:

- Antimicrobial Activity Study : A study evaluated various benzimidazole derivatives against Escherichia coli and Staphylococcus aureus, finding significant antibacterial properties with MIC values ranging from 140 to 290 µg/mL for specific derivatives .

- Anticancer Efficacy : Research on related benzimidazole compounds revealed anticancer properties against multiple cell lines, indicating that modifications in the benzimidazole structure can lead to enhanced therapeutic effects .

Q & A

Q. What is the recommended synthetic methodology for 1-(6-Fluoro-1H-benzimidazol-2-yl)ethanone, and how can purity be optimized?

The synthesis typically involves refluxing 6-fluoro-1H-benzimidazole with acetyl chloride in anhydrous conditions. Key steps include:

- Reaction Setup : Combine 6-fluoro-1H-benzimidazole (2 g) with acetyl chloride (2 mL) in a round-bottom flask under inert atmosphere .

- Reflux : Heat at 80–90°C for 2–4 hours. Monitor completion via TLC (silica gel, ethyl acetate/hexane 1:3).

- Workup : Quench with ice-cold water, filter the precipitate, and recrystallize with methanol to achieve >95% purity .

- Purity Optimization : Use column chromatography (silica gel, gradient elution) to remove unreacted starting materials or byproducts.

Q. How can spectroscopic techniques confirm the structure of this compound?

A multi-technique approach is essential:

- NMR :

- ¹H NMR (400 MHz, DMSO-d₆): Expect a singlet at δ 2.6 ppm (COCH₃), aromatic protons at δ 7.3–8.1 ppm (split due to fluorine coupling), and NH proton at δ 12.5–13.0 ppm (broad, exchangeable) .

- ¹³C NMR : Carbonyl resonance at δ 195–200 ppm, aromatic carbons at δ 110–150 ppm, and fluorinated carbon at δ 160–165 ppm (JC-F ~245 Hz) .

- IR : Strong C=O stretch at 1680–1700 cm⁻¹ and N-H bend at 3200–3400 cm⁻¹ .

- Mass Spec : Molecular ion peak at m/z 192.06 (C₉H₇FN₂O⁺) with fragmentation peaks at m/z 150 (loss of acetyl group) and m/z 122 (loss of COCH₃) .

Q. What safety protocols are critical during the synthesis and handling of this compound?

- Hazard Mitigation : Use fume hoods, nitrile gloves, and safety goggles due to potential skin/eye irritation (H313/H333) .

- Waste Disposal : Collect organic waste in halogen-resistant containers and neutralize acidic byproducts (e.g., HCl from acetyl chloride) with 10% sodium bicarbonate before disposal .

- Storage : Store in airtight containers at 2–8°C under desiccant to prevent hydrolysis .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

Q. How do hydrogen-bonding interactions influence the solid-state packing of this compound?

- Graph Set Analysis : Use Etter’s notation to classify motifs (e.g., D (2) for N-H···O=C chains) .

- Intermolecular Forces :

- N-H···O : Forms infinite chains along the b-axis (d = 2.8–3.0 Å).

- C-H···F : Stabilizes layers perpendicular to the a-axis (d = 2.5–2.7 Å) .

- Impact on Properties : Enhanced thermal stability (Tₘ > 200°C) due to dense packing.

Q. How should researchers address contradictions between experimental and computational data (e.g., DFT vs. observed NMR shifts)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.